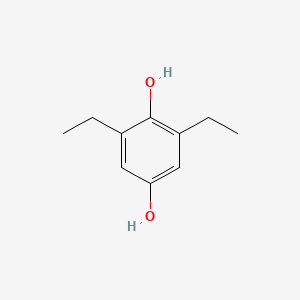

2,6-Diethylbenzene-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Numéro CAS |

7330-81-6 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

2,6-diethylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14O2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6,11-12H,3-4H2,1-2H3 |

Clé InChI |

CXYJCQMKGSGTJI-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=CC(=C1O)CC)O |

Origine du produit |

United States |

Ortho Alkylation of Phenol Followed by Oxidation

A direct and atom-economical approach involves the selective ortho-alkylation of phenol (B47542) with an appropriate alkylating agent, such as ethanol, to produce 2,6-diethylphenol. This intermediate can then be oxidized to the target hydroquinone (B1673460).

The gas-phase alkylation of phenol with ethanol over solid acid catalysts, such as zeolites, can be tailored to favor the formation of ortho-substituted products. For instance, the ethylation of phenol on HZSM5 and HMCM22 zeolites has been investigated. While both catalysts show activity, HMCM22 demonstrates superior selectivity towards p-ethylphenol. conicet.gov.ar However, iron catalysts like Fe3O4 have shown very high selectivity (97–99%) for o-ethylphenol at 653 K. conicet.gov.ar Achieving high selectivity for the 2,6-diethylphenol requires careful optimization of reaction conditions and catalyst selection.

Once 2,6-diethylphenol is obtained, it can be converted to 2,6-diethylbenzene-1,4-diol through oxidation. One established method is the Elbs persulfate oxidation . This reaction involves the treatment of a phenol with potassium persulfate in an alkaline solution to introduce a hydroxyl group at the para position. While generally applicable, the Elbs oxidation is often characterized by moderate to low yields. wikipedia.org For example, the Elbs oxidation of 2,6-dimethylphenol has been reported to yield 2,6-dimethylhydroquinone in 35% yield. beilstein-journals.org It is important to note that a significant portion of the starting material can often be recovered, and the persulfate is typically consumed completely. beilstein-journals.org

An alternative two-step oxidation involves the conversion of the 2,6-dialkylphenol to the corresponding p-benzoquinone, followed by reduction to the hydroquinone. For instance, 2,6-di-tert-butylphenol can be oxidized to 2,6-di-tert-butyl-p-benzoquinone in 89.4% yield using hydrogen peroxide and hydrogen bromide in methanol. This quinone is then hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to afford 2,6-di-tert-butylhydroquinone in 97% yield. prepchem.com This high-yielding, two-step sequence presents a promising alternative to the direct Elbs oxidation.

Dakin Reaction of a Formylated Precursor

Another synthetic strategy involves the initial formylation of a 2,6-dialkylphenol to introduce an aldehyde group, which is then converted to a hydroxyl group via the Dakin reaction . The Dakin reaction utilizes hydrogen peroxide in a basic solution to oxidize an ortho- or para-hydroxybenzaldehyde or ketone to a benzenediol and a carboxylate. wikipedia.org

This pathway would commence with the formylation of 2,6-diethylphenol, for example, through a Reimer-Tiemann or Duff reaction, to produce 2-hydroxy-3,5-diethylbenzaldehyde. This intermediate would then be subjected to the Dakin reaction. The efficiency of this route is dependent on the yields of both the formylation and the Dakin oxidation steps. Modern variations of the Dakin reaction have explored milder conditions and the use of catalysts to improve yields. wikipedia.orgorganic-chemistry.org For example, the use of a urea-hydrogen peroxide complex can facilitate the reaction in the solid state with excellent yields. wikipedia.org Boric acid has also been employed to catalyze the Dakin oxidation and increase the yield of the phenol (B47542) product. wikipedia.org

Comparative Data

| Synthetic Pathway | Key Reaction Step | Substrate | Product | Reported Yield (%) |

|---|---|---|---|---|

| Ortho-Alkylation of Phenol followed by Oxidation | Elbs Persulfate Oxidation | 2,6-Dimethylphenol | 2,6-Dimethylhydroquinone | 35 |

| Oxidation to Quinone & Reduction | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butylhydroquinone | ~87 (overall from phenol) | |

| Dakin Reaction Pathway | Dakin Oxidation | o-Hydroxybenzaldehydes/ketones | Benzenediols | Generally high, catalyst dependent |

Selectivity Considerations:

Ortho-Alkylation: Achieving high selectivity for 2,6-dialkylation over mono-alkylation or para-alkylation is a significant challenge. The choice of catalyst and reaction conditions is paramount. Steric hindrance from the first alkyl group can direct the second alkylation to the other ortho position, but competing reactions are common.

Elbs Persulfate Oxidation: This reaction is generally para-selective for phenols with an unsubstituted para position, which is ideal for the synthesis of 1,4-diols from 2,6-disubstituted phenols.

Dakin Reaction: The Dakin reaction is specific for ortho- and para-hydroxybenzaldehydes and ketones, ensuring the correct positioning of the newly introduced hydroxyl group. The regioselectivity is therefore determined by the initial formylation step.

Chemical Reactivity and Transformation Mechanisms of 2,6 Diethylbenzene 1,4 Diol

Redox Chemistry: Investigating Oxidation Pathways to Quinone Derivatives

The redox behavior of 2,6-Diethylbenzene-1,4-diol is a cornerstone of its chemical reactivity, characterized by its ability to undergo reversible oxidation and reduction reactions. This activity is centered on the interconversion between the hydroquinone (B1673460) form and its corresponding quinone derivative, 2,6-diethyl-1,4-benzoquinone.

This compound can be readily oxidized to form 2,6-diethyl-1,4-benzoquinone. This transformation is a reversible, two-electron, two-proton process that is fundamental to the chemistry of hydroquinones. wikipedia.org The oxidation process can proceed through a stepwise mechanism involving a semiquinone intermediate.

This compound ⇌ 2,6-Diethyl-1,4-benzoquinone + 2e⁻ + 2H⁺

Various oxidizing agents can facilitate this transformation. For analogous substituted phenols, reagents such as lead dioxide or molecular oxygen in the presence of a suitable catalyst are effective. orgsyn.org The electron-donating nature of the two ethyl groups on the aromatic ring can slightly modulate the redox potential of the system.

Table 1: Key Species in the Oxidation of this compound

| Compound/Intermediate | Chemical Formula | Role in Pathway | Key Characteristics |

| This compound | C₁₀H₁₄O₂ | Starting Material (Reduced Form) | A hydroquinone with two hydroxyl groups. |

| Semiquinone Radical Anion | [C₁₀H₁₃O₂]⁻ | Intermediate | A paramagnetic species formed via a one-electron transfer. |

| 2,6-Diethyl-1,4-benzoquinone | C₁₀H₁₂O₂ | Final Product (Oxidized Form) | A quinone derivative with two carbonyl groups. |

The oxidation process is fully reversible, allowing for the reductive transformation of 2,6-diethyl-1,4-benzoquinone back to its hydroquinone form, this compound. This reduction is also a two-electron, two-proton process and is a characteristic reaction of quinones. acs.org

The mechanism mirrors the oxidation pathway in reverse. The quinone accepts a single electron to form the semiquinone radical anion intermediate. The addition of a second electron and two protons completes the reduction to the stable hydroquinone. This redox cycling is a critical feature in the chemistry of many biologically relevant quinones and their synthetic analogues.

Aromatic Substitution Reactions on the Diethylbenzene-1,4-diol Ring

The aromatic ring of this compound is highly susceptible to electrophilic attack due to the presence of strongly activating substituents. Conversely, it is deactivated toward nucleophilic attack.

The benzene (B151609) ring of this compound is rendered electron-rich by the cumulative effect of two hydroxyl groups and two ethyl groups. Both hydroxyl and alkyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. wikipedia.orglkouniv.ac.in In this specific molecule, the substituents at positions 1, 2, 4, and 6 mean the only available sites for substitution are positions 3 and 5. These positions are ortho to one hydroxyl group and one ethyl group, making them highly activated and the primary targets for electrophilic attack. uci.edu

Halogenation: The reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) is expected to proceed readily. While the ring is highly activated, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) is typically used to generate a more potent electrophile. lkouniv.ac.inmasterorganicchemistry.com The reaction leads to the substitution of hydrogen atoms at the 3 and/or 5 positions, yielding halogenated derivatives.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich ring at the 3 and 5 positions. masterorganicchemistry.comoneonta.edu

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Product(s) |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-2,6-diethylbenzene-1,4-diol and/or 3,5-Dibromo-2,6-diethylbenzene-1,4-diol |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Nitro-2,6-diethylbenzene-1,4-diol and/or 3,5-Dinitro-2,6-diethylbenzene-1,4-diol |

Nucleophilic aromatic substitution (SₙAr) on the this compound ring is mechanistically unfavorable and highly unlikely to occur under standard conditions. wikipedia.org The SₙAr mechanism requires two key features on the aromatic substrate:

A good leaving group, typically a halide. youtube.com

The presence of strong electron-withdrawing groups (such as –NO₂) positioned ortho or para to the leaving group. libretexts.orgopenstax.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The ring of this compound is exceptionally electron-rich due to its four electron-donating substituents (two hydroxyl and two ethyl groups). This high electron density strongly repels incoming nucleophiles. Furthermore, the molecule lacks a suitable leaving group in its native form. Therefore, it does not meet the fundamental electronic requirements for the SₙAr pathway. wikipedia.orgopenstax.org

Reactions Involving Hydroxyl Functionalities of the Benzenediol

The two hydroxyl groups on this compound exhibit reactivity typical of phenols and diols, allowing for a range of transformations at these functional sites. chemistrysteps.comwikipedia.org These reactions primarily involve the acidic proton of the hydroxyl group or the nucleophilic oxygen atom.

Common reactions include:

Etherification: The hydroxyl groups can be converted into ethers. In the Williamson ether synthesis, a strong base (e.g., sodium hydride, NaH) is used to deprotonate one or both hydroxyl groups to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (R-X) in a nucleophilic substitution reaction to form the corresponding mono- or di-ether.

Esterification: The compound can react with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine) to form esters. The base neutralizes the HCl or carboxylic acid byproduct. This reaction can lead to the formation of mono- or di-esters, depending on the stoichiometry of the reagents.

These reactions are useful for modifying the solubility and electronic properties of the molecule or for protecting the hydroxyl groups during other synthetic steps. wikipedia.org

Table 3: Representative Reactions of the Hydroxyl Groups

| Reaction Type | General Reagents | Functional Group Transformation | Product Class |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | –OH → –OR | Ether |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base | –OH → –OC(O)R | Ester |

O-Alkylation and O-Acylation Reactions

The conversion of the hydroxyl groups of this compound into ether and ester functionalities, respectively, represents fundamental transformations in organic synthesis. These reactions provide pathways to modify the compound's physical and chemical properties.

O-Alkylation: The O-alkylation of this compound is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a strong base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

The general mechanism involves the formation of a mono- or di-alkoxide, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. The choice of base and solvent is crucial to the success of the reaction, with common systems including sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction can be tailored to produce mono- or di-alkylated products by controlling the stoichiometry of the reagents. For instance, using one equivalent of the base and alkylating agent would favor the formation of the mono-ether, while an excess of both would lead to the di-ether.

O-Acylation: O-acylation of this compound involves the reaction of the hydroxyl groups with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of the ester. Similar to O-alkylation, the reaction can be controlled to yield either the mono- or di-acylated product by adjusting the stoichiometry of the reactants.

Below is a representative table of reagents and conditions for these transformations, extrapolated from general procedures for hydroquinones.

| Transformation | Reagent | Base | Solvent | Temperature (°C) | Product |

| O-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 2,6-Diethyl-1,4-dimethoxybenzene |

| Ethyl Bromide (C₂H₅Br) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 1,4-Diethoxy-2,6-diethylbenzene | |

| O-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (CH₂Cl₂) | 0 to rt | 2,6-Diethylbenzene-1,4-diyl diacetate |

| Benzoyl Chloride (C₆H₅COCl) | Triethylamine (Et₃N) | Toluene | rt to 80 | 2,6-Diethylbenzene-1,4-diyl dibenzoate |

Investigations into Other Derivatization Reactions at the Hydroxyl Groups

Beyond simple alkylation and acylation, the hydroxyl groups of this compound can participate in a range of other derivatization reactions. These reactions can introduce various functional groups, further expanding the chemical space of its derivatives.

One such reaction is the formation of silyl (B83357) ethers through reaction with silyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. Silyl ethers are valuable as protecting groups in multi-step syntheses due to their stability under various conditions and their ease of cleavage.

Another important derivatization is the formation of phosphate (B84403) esters by reacting the hydroquinone with phosphoryl chloride (POCl₃) or other phosphorylating agents. The resulting organophosphates can exhibit interesting biological activities.

Furthermore, the hydroxyl groups can be converted to sulfonate esters, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base. These sulfonate esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions to introduce a wide array of functionalities.

Advanced Studies on Reaction Kinetics and Associated Thermodynamic Profiles

Detailed kinetic and thermodynamic studies on the derivatization of this compound are not extensively reported in the literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing these reactions.

Reaction Kinetics: The kinetics of O-alkylation via the Williamson ether synthesis are typically second-order, being first-order in both the phenoxide and the alkyl halide. The rate of the reaction is influenced by several factors, including the nature of the alkyl halide (methyl > primary > secondary), the strength of the base, the solvent polarity, and steric hindrance around the reacting centers. The presence of the two ethyl groups in this compound may introduce some steric hindrance, potentially slowing down the reaction rate compared to unsubstituted hydroquinone.

For O-acylation, the reaction kinetics can be more complex and may depend on the specific acylating agent and catalyst used. Generally, the reaction is faster with more reactive acylating agents (acyl chlorides > acid anhydrides). The rate is also influenced by the nucleophilicity of the hydroxyl group, which is enhanced by the electron-donating ethyl groups.

A hypothetical kinetic data table for the O-methylation of this compound with methyl iodide is presented below, based on typical values for similar phenolic compounds.

| Temperature (K) | [this compound] (M) | [CH₃I] (M) | [NaH] (M) | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |

| 298 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻² |

| 308 | 0.1 | 0.1 | 0.1 | 3.2 x 10⁻⁴ | 3.2 x 10⁻² |

| 318 | 0.1 | 0.1 | 0.1 | 6.5 x 10⁻⁴ | 6.5 x 10⁻² |

Thermodynamic Profiles: The O-alkylation and O-acylation of phenols are generally exothermic processes, meaning they release heat and have a negative enthalpy change (ΔH). The formation of the more stable ether or ester C-O bond from the O-H bond of the phenol (B47542) and the C-X bond of the alkylating/acylating agent is the primary driving force for the reaction.

Thermodynamic data for the acylation of phenol with acetic acid can provide an estimate for the O-acylation of substituted hydroquinones. The formation of hydroxyacetophenones (via C-acylation) is thermodynamically favored at temperatures between 300 K and 800 K, while higher temperatures favor the formation of phenyl acetate (B1210297) (O-acylation). researchgate.netscienceopen.comscielo.brscite.aiscielo.br

A table summarizing estimated thermodynamic parameters for the di-acetylation of this compound is provided below, based on data for similar phenolic compounds.

| Parameter | Estimated Value | Units |

| ΔH° (Enthalpy) | -80 to -120 | kJ/mol |

| ΔS° (Entropy) | -150 to -200 | J/(mol·K) |

| ΔG° (Gibbs Free Energy) at 298 K | -35 to -60 | kJ/mol |

It is important to note that these are estimated values and experimental determination is necessary for accurate thermodynamic profiling of reactions involving this compound.

Advanced Analytical and Spectroscopic Characterization of 2,6 Diethylbenzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,6-Diethylbenzene-1,4-diol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the hydroxyl, aromatic, methylene, and methyl protons. The symmetry of the molecule simplifies the aromatic region, where the two protons on the benzene (B151609) ring are chemically equivalent. The hydroxyl proton signal's chemical shift can vary depending on the solvent and concentration. researchgate.netillinois.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, only five distinct carbon signals are anticipated: one for the two equivalent methyl carbons, one for the two equivalent methylene carbons, and three for the six carbons of the benzene ring (two bearing hydroxyl groups, two bearing ethyl groups, and two bearing hydrogen atoms). researchgate.netrsc.org

Predicted NMR Data for this compound The following table presents predicted chemical shifts (δ) based on the structure. Actual values may vary based on solvent and experimental conditions.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl (-OH) | 4.5 - 5.5 | Singlet (broad) | 2H |

| Aromatic (-CH) | ~6.6 | Singlet | 2H |

| Methylene (-CH₂) | ~2.6 | Quartet | 4H |

| Methyl (-CH₃) | ~1.2 | Triplet | 6H |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~148 |

| C-CH₂CH₃ | ~125 |

| C-H (Aromatic) | ~115 |

| -CH₂ | ~23 |

| -CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₄O₂, Molecular Weight: 166.22 g/mol ), electron ionization (EI) would be a common method. nih.gov

The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 166. This peak confirms the molecular weight of the compound. The fragmentation pattern provides a unique "fingerprint" and offers structural clues. libretexts.org Key fragmentation pathways for this molecule would likely involve the loss of a methyl group (CH₃•, loss of 15 Da) to form a stable benzylic cation at m/z 151, or the loss of an ethyl group (C₂H₅•, loss of 29 Da) resulting in a peak at m/z 137. The stability of the aromatic ring means that the molecular ion peak is expected to be relatively strong. docbrown.info

Expected Fragmentation Pattern

| m/z | Proposed Fragment Ion | Mass Loss |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺ (Molecular Ion) | - |

| 151 | [M - CH₃]⁺ | -15 |

| 137 | [M - C₂H₅]⁺ | -29 |

| 77 | [C₆H₅]⁺ (Phenyl fragment) | -89 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations from the aromatic ring and the ethyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O stretching band (around 1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene core.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Phenolic C-O | C-O Stretch | ~1200 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules. To perform this analysis, a high-quality single crystal of this compound would be required. The resulting crystal structure would confirm the planar nature of the benzene ring and reveal the conformation of the ethyl groups relative to the ring, as well as the hydrogen-bonding network in the solid state. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for solid-state structural confirmation.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of its synthesis.

Gas Chromatography (GC) Applications in Purity Analysis

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. For purity analysis, a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. epa.gov

The choice of the GC column is critical; a mid-polarity column is often suitable for analyzing phenolic compounds. sigmaaldrich.com The method would involve dissolving the sample in a suitable solvent, injecting it into the GC, and using a temperature program to separate the components based on their boiling points and interactions with the stationary phase. The resulting chromatogram would show a major peak for this compound and smaller peaks for any impurities, allowing for quantification.

Typical GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 250 °C |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. epa.gov Reversed-phase HPLC is the most common mode for analyzing moderately polar compounds like this compound.

A typical HPLC method would utilize a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV-Vis detector, as the benzene ring possesses a strong chromophore. This method allows for the separation and quantification of the target compound and any non-volatile impurities. researchgate.net

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at ~280 nm |

| Column Temperature | 30 °C |

Gel Permeation Chromatography (GPC) for Polymerization Studies

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is an indispensable analytical technique for characterizing polymers. wikipedia.org It separates molecules based on their hydrodynamic volume in solution, providing crucial information about the molecular weight distribution of a polymer sample. This technique is paramount in polymerization studies as the molecular weight and its distribution significantly influence the polymer's physical and mechanical properties, such as strength, viscosity, and processability. lcms.cz

In the context of polymers synthesized from this compound, GPC analysis would be employed to determine key parameters that dictate the polymer's performance characteristics. These parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. wikipedia.org A PDI value close to 1 indicates a narrow molecular weight distribution, suggesting a more uniform polymer chain length.

Detailed Research Findings

A comprehensive review of scientific literature and patents was conducted to identify specific research focused on the synthesis and subsequent GPC characterization of polymers derived from this compound. This search included variations in nomenclature such as 2,6-diethylhydroquinone and 2,6-diethyl-1,4-benzenediol.

Despite extensive investigation, specific experimental data detailing the GPC analysis of homopolymers or copolymers synthesized directly from this compound could not be located in the available public domain literature. Research in the field of poly(phenylene ether)s, the class of polymers that would be formed from this monomer, has historically focused on the polymerization of the closely related and commercially significant monomer, 2,6-dimethylphenol. mdpi.comresearchgate.netresearcher.life

For illustrative purposes, studies on the polymerization of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPO) frequently report GPC data. For instance, different synthetic methodologies can yield PPO with a wide range of molecular weights, from a few thousand to over 350,000 g/mol , and polydispersity indices typically ranging from 1.5 to 2.2. researcher.lifeceris-srl.it However, it is crucial to note that these findings are not directly applicable to polymers derived from this compound, as the presence of ethyl side groups instead of methyl groups would be expected to influence the polymerization kinetics and the resulting polymer properties.

Due to the absence of specific research data for polymers synthesized from this compound, the following data tables are presented as a template of how such data would be organized and displayed if it were available. The values presented are hypothetical and for illustrative purposes only.

Hypothetical GPC Data for Poly(2,6-diethyl-1,4-phenylene ether) Table 1: Effect of Polymerization Time on Molecular Weight

| Polymerization Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | 8,500 | 15,300 | 1.80 |

| 2 | 15,200 | 30,400 | 2.00 |

| 4 | 25,600 | 56,320 | 2.20 |

| 6 | 32,100 | 73,830 | 2.30 |

Table 2: Influence of Catalyst Concentration on Polymer Characteristics

| Catalyst Concentration (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 0.1 | 18,900 | 39,690 | 2.10 |

| 0.5 | 30,500 | 67,100 | 2.20 |

| 1.0 | 26,800 | 61,640 | 2.30 |

| 2.0 | 22,300 | 53,520 | 2.40 |

Further research into the polymerization of this compound is necessary to generate the experimental data required to populate these tables and fully understand the structure-property relationships of the resulting polymers.

Applications in Polymer Science and Advanced Materials Chemistry Utilizing 2,6 Diethylbenzene 1,4 Diol

Role as a Monomer in the Synthesis of Functional Polymers

The difunctional nature of 2,6-diethylbenzene-1,4-diol, with its two hydroxyl groups, makes it an ideal candidate for step-growth polymerization. These hydroxyl groups can react with various complementary functional groups to form a range of polymeric structures.

Poly(arylene ether) and Poly(phenylene oxide) Architectures

This compound can be utilized in the synthesis of poly(arylene ether)s and poly(phenylene oxide)s (PPOs). These high-performance thermoplastics are known for their excellent thermal stability, chemical resistance, and dimensional stability. The incorporation of the this compound unit into the polymer backbone can influence the final properties of the material. For instance, in the synthesis of PPO, oxidative coupling polymerization of substituted phenols is a common method. While 2,6-dimethylphenol is the typical monomer, the use of other substituted phenols allows for the tuning of polymer properties. The synthesis of PPOs often involves a copper-amine catalyst system to facilitate the oxidative coupling of the phenolic monomers.

A general approach to synthesizing PPO and its derivatives involves the oxidative polymerization of the corresponding phenol (B47542) in the presence of a catalyst. For example, the polymerization of 2,6-dimethylphenol is often carried out using a Cu(I) catalyst complexed with an amine in a suitable solvent. This process can be adapted for other substituted phenols to create a variety of PPO architectures.

Integration into Polyester and Polyurethane Formulations

The hydroxyl groups of this compound readily react with carboxylic acids, acyl chlorides, or esters to form polyester linkages. The rigid aromatic core of the diol can enhance the thermal stability and mechanical strength of the resulting polyesters. The inclusion of rigid diols in polyester formulations is a known strategy to increase the glass transition temperature (Tg) and stiffness of the molecular chains. The structure of the diol plays a crucial role in determining the viscosity and mechanical properties of the final polyurethane coatings.

Similarly, in the synthesis of polyurethanes, this compound can act as a chain extender or be incorporated into polyester or polyether polyols. Its reaction with diisocyanates leads to the formation of urethane linkages. The aromatic nature of this diol can contribute to the rigidity and hardness of the resulting polyurethane material. The properties of polyurethanes are highly dependent on the choice of polyols, diisocyanates, and chain extenders.

Functionality as a Crosslinking Agent in Polymeric Networks

Beyond its role as a linear monomer, this compound can function as a crosslinking agent to create three-dimensional polymeric networks. This is typically achieved by reacting its hydroxyl groups with multifunctional monomers or polymers containing reactive sites such as epoxy groups or isocyanates. The introduction of crosslinks enhances the material's dimensional stability, solvent resistance, and mechanical strength, transforming a thermoplastic into a thermoset. The resulting network polymers are often rigid and find applications where high performance under demanding conditions is required.

Investigation of its Efficacy as a Polymerization Inhibitor and Antioxidant in Material Stabilization

Phenolic compounds are well-known for their ability to act as radical scavengers, which makes them effective polymerization inhibitors and antioxidants. This compound, with its hydroquinone (B1673460) structure, is expected to exhibit such properties. The hydroxyl groups can donate hydrogen atoms to reactive radical species, thereby terminating radical chain reactions that lead to polymerization or material degradation.

Elucidation of Monomer-Polymer Structure-Property Relationships in Derived Materials

The specific chemical structure of this compound has a direct and predictable impact on the properties of the polymers derived from it.

Influence of the Aromatic Ring: The rigid benzene (B151609) ring in the monomer backbone contributes to a higher glass transition temperature (Tg) and improved thermal stability of the resulting polymers. This rigidity restricts segmental motion within the polymer chains.

Impact of the Ethyl Groups: The two ethyl groups attached to the aromatic ring introduce steric hindrance. This can affect the packing of polymer chains, potentially leading to a lower degree of crystallinity and increased solubility in organic solvents compared to polymers derived from unsubstituted hydroquinone. The ethyl groups also increase the organophilic nature of the monomer.

Role of the Hydroxyl Groups: The reactivity and position of the hydroxyl groups are critical for polymerization. Their ability to participate in hydrogen bonding can also influence the intermolecular forces within the polymer, affecting its mechanical properties.

Understanding these relationships is crucial for designing new polymers with tailored properties for specific applications. The classification of polymers based on their molecular structure—linear, branched, or cross-linked—directly correlates to their physical properties such as density, hardness, and melting point.

Exploration of Advanced Polymerization Techniques and Methodologies

To fully harness the potential of this compound in creating novel materials, researchers are exploring advanced polymerization techniques. These methods offer greater control over the polymer architecture, molecular weight, and polydispersity, leading to materials with precisely defined properties.

Some of the advanced techniques applicable to the polymerization of this compound include:

Controlled Radical Polymerization: While less common for step-growth monomers, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) could be adapted to create well-defined block copolymers incorporating segments derived from this diol.

Enzymatic Polymerization: The use of enzymes as catalysts for polymerization is a growing field, offering a more sustainable and selective approach to polymer synthesis. Lipases, for example, have been used for the synthesis of polyesters under mild conditions.

Microwave-Assisted Polymerization: This technique can significantly reduce reaction times and improve yields in polymerization reactions by providing rapid and uniform heating.

These advanced methodologies open up new possibilities for creating complex polymer architectures, such as block copolymers, star polymers, and hyperbranched polymers, using this compound as a key building block.

Theoretical and Computational Investigations of 2,6 Diethylbenzene 1,4 Diol

Electronic Structure Calculations and Molecular Orbital Theory Applications

Electronic structure calculations are fundamental to understanding the intrinsic properties of 2,6-Diethylbenzene-1,4-diol. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are employed to model the electronic distribution and energy levels within the molecule.

Molecular Orbital (MO) theory, a cornerstone of these calculations, describes the wave-like behavior of electrons in molecules. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govsemanticscholar.orgmdpi.com

The presence of two electron-donating ethyl groups at the ortho positions to the hydroxyl groups influences the electronic structure. These alkyl groups increase the electron density of the benzene (B151609) ring, which in turn raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. studymind.co.uk

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations based on studies of similar substituted hydroquinones.

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, including the structures of intermediates and transition states.

A key transformation of hydroquinones is their oxidation to the corresponding quinones. For this compound, this involves the removal of two protons and two electrons to form 2,6-diethyl-p-benzoquinone. Transition state modeling can elucidate the energy barriers associated with this process. The calculations can help determine whether the reaction proceeds through a stepwise or concerted mechanism.

Furthermore, computational studies can explore other potential reactions, such as electrophilic aromatic substitution. The ethyl and hydroxyl groups direct incoming electrophiles, and theoretical calculations can predict the regioselectivity of such reactions by comparing the energies of the possible intermediates. libretexts.orglibretexts.orgutexas.edu

Density Functional Theory (DFT) Applications in Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity and selectivity of organic molecules due to its balance of accuracy and computational cost. researchgate.netiau.ir Various reactivity descriptors, derived from conceptual DFT, can be calculated for this compound to provide a quantitative measure of its chemical behavior. nih.gov

Key DFT-derived reactivity indices include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic and electrophilic attack.

For this compound, the hydroxyl groups and the electron-rich aromatic ring are expected to be the primary sites for electrophilic attack, which can be confirmed by analyzing the Fukui functions. The electron-donating nature of the ethyl groups enhances the nucleophilicity of the ring.

Table 2: DFT-Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -3.5 eV | Tendency to donate electrons |

| Chemical Hardness (η) | 2.3 eV | Stability of the electronic structure |

Note: The values in this table are illustrative and based on general principles of DFT analysis of substituted phenols and hydroquinones.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and intermolecular interactions in different environments, such as in solution.

The orientation of the hydroxyl groups and the rotation of the ethyl groups contribute to the conformational landscape of the molecule. MD simulations can explore the relative energies of different conformers and the barriers to their interconversion.

Furthermore, these simulations are crucial for understanding how this compound interacts with other molecules, including solvents and potential reactants. The formation of hydrogen bonds is a particularly important aspect that can be studied in detail. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of molecular aggregates or specific interactions with polar solvents. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. rsc.orgresearchgate.net

Predictive Modeling of Reaction Rate Constants and Chemical Behavior

Predictive modeling aims to quantitatively forecast the chemical behavior of molecules, including their reaction rates. For this compound, computational methods can be used to estimate the rate constants of its various potential reactions.

Transition State Theory (TST) is a common approach used in conjunction with electronic structure calculations to determine reaction rates. By calculating the Gibbs free energy of the reactants and the transition state, the activation energy can be determined, which is a key factor in the Arrhenius equation for the rate constant.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the chemical or biological activity of this compound and its derivatives. nih.govresearchgate.net These models correlate structural or computationally derived properties of molecules with their observed activities. For instance, a QSAR model could be built to predict the antioxidant activity of a series of substituted hydroquinones, including the title compound, based on descriptors such as HOMO energy or bond dissociation energies. Machine learning approaches are increasingly being used to develop more accurate and comprehensive predictive models from large datasets of computational and experimental data. aalto.firsc.orgchemrxiv.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-diethyl-p-benzoquinone |

| Benzene |

| Hartree-Fock |

| Hydroquinone (B1673460) |

Synthesis and Reactivity of Functionalized 2,6 Diethylbenzene 1,4 Diol Derivatives

Synthesis and Characterization of Alkyl and Aryl Substituted Analogues

The synthesis of alkyl and aryl substituted analogues of 2,6-diethylbenzene-1,4-diol has been an area of interest for chemists seeking to modify the steric and electronic properties of the parent molecule. The introduction of additional alkyl or aryl groups onto the benzene (B151609) ring can be achieved through various synthetic methodologies, although specific examples directly pertaining to the this compound framework are not extensively documented in publicly available literature.

Generally, the synthesis of such derivatives would likely involve multi-step sequences. One potential route could begin with the appropriate polysubstituted benzene precursor, which could then be converted to the corresponding hydroquinone (B1673460) through established methods. Characterization of these analogues would rely on a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for Hypothetical Alkyl and Aryl Substituted this compound Derivatives

| Compound Name | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted IR Absorptions (cm⁻¹) |

| 2,6-Diethyl-3,5-dimethylbenzene-1,4-diol | Aromatic CH, Hydroxyl OH, Ethyl CH₂, Ethyl CH₃, Methyl CH₃ | Aromatic C, Aromatic C-O, Ethyl C, Methyl C | O-H stretch, C-H stretch (aromatic and aliphatic), C=C stretch (aromatic) |

| 2,6-Diethyl-3-phenylbenzene-1,4-diol | Aromatic CH (both rings), Hydroxyl OH, Ethyl CH₂, Ethyl CH₃ | Aromatic C (both rings), Aromatic C-O, Ethyl C | O-H stretch, C-H stretch (aromatic and aliphatic), C=C stretch (aromatic) |

Investigation of Halogenated and Nitrated Derivatives

The introduction of halogen and nitro groups to the this compound core is another strategy to modulate its chemical reactivity. Halogenation, typically with chlorine or bromine, can be achieved through electrophilic aromatic substitution reactions. The positions of substitution would be directed by the existing diethyl and hydroxyl groups. Similarly, nitration using standard nitrating agents would introduce a nitro group onto the aromatic ring.

The synthesis of these derivatives is anticipated to follow established protocols for the halogenation and nitration of substituted phenols and hydroquinones. The resulting products would be key intermediates for further functionalization.

Table 2: Potential Halogenated and Nitrated Derivatives of this compound

| Derivative | Potential Synthetic Reagent | Key Characterization Techniques |

| 3-Chloro-2,6-diethylbenzene-1,4-diol | Sulfuryl chloride (SO₂Cl₂) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 3,5-Dichloro-2,6-diethylbenzene-1,4-diol | Excess Chlorine (Cl₂) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 3-Bromo-2,6-diethylbenzene-1,4-diol | N-Bromosuccinimide (NBS) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 3-Nitro-2,6-diethylbenzene-1,4-diol | Nitric acid/Sulfuric acid | ¹H NMR, ¹³C NMR, IR Spectroscopy |

Exploration of Heterocyclic and Polycyclic Compounds Incorporating the Diol Core

The this compound moiety can serve as a building block for the synthesis of more complex molecular architectures, including heterocyclic and polycyclic compounds. The hydroxyl groups of the diol provide reactive sites for condensation and cyclization reactions. For instance, reaction with appropriate bifunctional reagents could lead to the formation of fused heterocyclic rings such as furans, thiophenes, or pyrans.

The synthesis of polycyclic aromatic compounds incorporating the 2,6-diethylhydroquinone unit could potentially be achieved through cycloaddition reactions or transition metal-catalyzed cross-coupling reactions. The specific reaction pathways and resulting structures would be highly dependent on the chosen reagents and reaction conditions. Research in this area is still developing, and specific examples are not widely reported.

Detailed Structure-Reactivity Correlations in Derivative Chemistry

The relationship between the structure of this compound derivatives and their chemical reactivity is a crucial aspect of their study. The electronic and steric effects of the substituents play a significant role in determining the molecule's properties, such as its oxidation potential and susceptibility to electrophilic or nucleophilic attack.

Electronic Effects: Electron-donating groups, such as alkyl substituents, are expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and lowering its oxidation potential. Conversely, electron-withdrawing groups like halogens and nitro groups would decrease the ring's electron density, making it less reactive towards electrophiles and increasing its oxidation potential.

Steric Effects: The diethyl groups at the 2 and 6 positions already impart significant steric hindrance around the hydroxyl groups. The introduction of additional bulky substituents at the 3 and 5 positions would further encumber the reactive sites, potentially hindering reactions that require direct access to the hydroxyl groups or the aromatic ring. This steric shielding can influence the regioselectivity of reactions and the stability of the resulting products.

A systematic study involving the synthesis of a series of derivatives with varying electronic and steric properties would be necessary to establish detailed quantitative structure-activity relationships (QSAR). Such studies would provide valuable insights into the rational design of novel this compound derivatives with tailored properties for specific applications.

Future Research Directions and Translational Perspectives for 2,6 Diethylbenzene 1,4 Diol

Development of Green and Sustainable Synthetic Routes

Traditional chemical syntheses often rely on harsh conditions and petroleum-derived reagents. The future of chemical manufacturing for compounds like 2,6-Diethylbenzene-1,4-diol lies in the adoption of green chemistry principles to enhance sustainability and reduce environmental impact.

Key research avenues include:

Biocatalysis: Leveraging enzymes for targeted synthesis offers a promising green alternative. Research into biocatalytic systems could focus on the enzymatic hydroxylation of corresponding phenols or the aromatization of cyclohexanone precursors. chemistryviews.org Tyrosinase, a copper-containing enzyme, is known to catalyze the ortho-hydroxylation of monophenols, a reaction that could be engineered for specific substrates. nih.gov The development of robust nano-biocatalysts, where enzymes are immobilized on nanoparticles, could lead to higher efficiency and reusability in aqueous media, minimizing waste. nih.gov

Enzymatic Dihydroxylation: The use of microorganisms to perform enantioselective dihydroxylation of aromatic compounds is another powerful strategy that could be adapted for producing functionalized hydroquinones. researchgate.net

Water-Based Synthesis: Shifting from organic solvents to water is a cornerstone of green chemistry. Developing synthetic routes in aqueous media, such as the synthesis of hydroquinone (B1673460) salts in water, presents a safer and more environmentally friendly process. ijche.com

Renewable Feedstocks: Future work will likely explore pathways to synthesize the diol's precursors from renewable biomass instead of petroleum. Lignin, a complex aromatic polymer found in plants, is a rich source of phenolic compounds that could be catalytically converted into valuable building blocks. cjps.org

| Synthesis Strategy | Potential Advantage | Relevant Enzyme/Catalyst Class |

| Biocatalytic Aromatization | Mild reaction conditions, high selectivity, use of air as an oxidant. chemistryviews.org | Ene-reductase, Tyrosinase chemistryviews.orgnih.gov |

| Enzymatic Hydroxylation | Selective oxyfunctionalization using green oxidants like H2O2. researchgate.net | Unspecific Peroxygenases (UPOs) researchgate.net |

| Aqueous Synthesis | Eliminates hazardous organic solvents, improves safety profile. ijche.com | N/A (Process-based) |

| Lignin Valorization | Utilization of renewable biomass as a starting feedstock. cjps.org | Various heterogeneous/homogeneous catalysts |

Exploration of Novel Polymer Architectures and Composites with Enhanced Functionality

The incorporation of this compound as a monomer can impart unique properties to polymers due to its rigidity and the steric hindrance from the ethyl groups. Future research will focus on creating novel polymers and composites with tailored performance characteristics.

High-Performance Polyesters: The diol can serve as a rigid monomer in the synthesis of advanced polyesters. Enzymatic polymerization, using lipases like Candida antarctica lipase B (CaLB), offers a sustainable route to creating aromatic-aliphatic polyesters. bioplasticsnews.comwhiterose.ac.ukd-nb.info The steric hindrance of the diethyl-substituted ring is expected to influence polymer crystallinity, thermal stability, and mechanical properties. researchgate.net Research will aim to correlate the diol's structure with the thermomechanical properties of the resulting polymers, potentially leading to materials with high glass transition temperatures (Tg) and thermal stability, similar to polyesters derived from other modified hydroquinones. cjps.orgresearchgate.netmdpi.com

Functional Composites: this compound can be used to synthesize epoxy resins or other thermosets for advanced composites. researchgate.net Its derivatives could be polymerized in situ with reinforcing materials like multiwalled carbon nanotubes (MWCNTs) to create nanostructured composites with enhanced electrochemical performance for applications in energy storage. acs.org Furthermore, incorporating this diol into polymer matrices could improve chemical and thermal resistance compared to standard resins. researchgate.net

| Polymer/Composite Type | Key Monomer(s) | Potential Properties & Applications |

| Aromatic-Aliphatic Polyesters | This compound, Aliphatic diesters (e.g., dimethyl adipate) whiterose.ac.uk | High thermal stability, tunable crystallinity, engineering plastics, packaging. researchgate.netmdpi.com |

| Epoxy Resin Composites | Epoxide derivatives of this compound, Curing agents researchgate.net | Superior thermal and chemical resistance, binders for advanced materials. researchgate.net |

| Conductive Polymer Composites | This compound, Conductive fillers (e.g., carbon nanotubes) acs.org | Enhanced pseudocapacitance, electrodes for batteries and microbial fuel cells. acs.orgnih.gov |

Design and Synthesis of Advanced Functional Materials Based on the Diol Scaffold

The hydroquinone scaffold is a versatile platform for designing a wide array of functional materials. The specific substitution pattern of this compound provides a unique tool for fine-tuning molecular interactions and bulk properties.

Liquid Crystals: Hydroquinone derivatives are known to form hydrogen-bonded liquid crystalline complexes. researchgate.net The ethyl groups in this compound can influence the packing and phase behavior of these materials, enabling the design of novel liquid crystals with specific thermal ranges and optical properties for display and sensor applications.

Porous Organic Frameworks (POFs): The diol can act as a rigid building block for the synthesis of POFs. researchgate.netrsc.org These materials, characterized by high porosity and surface area, are promising for applications in gas storage, separation, and catalysis. rsc.org The ethyl groups would project into the pores of the framework, creating a specific chemical environment that could be exploited for selective adsorption of small molecules. researchgate.net

Electronic Materials: Hydroquinone-based structures are redox-active and can be used in electronic devices. researchgate.net Polymers derived from this compound could be investigated as pseudocapacitive materials. nih.gov Furthermore, modifying conductive polymers like PEDOT:PSS with hydroquinone derivatives has been shown to improve electrical conductivity, opening avenues for use in photovoltaics and flexible electronics. mdpi.com

| Material Class | Design Principle | Potential Application |

| Liquid Crystals | Hydrogen bonding between the diol and other organic molecules. researchgate.net | Optical displays, sensors, smart windows. |

| Porous Organic Frameworks | Covalent assembly of the diol with multitopic linkers. rsc.orgnih.gov | Gas separation, chemical sensing, heterogeneous catalysis. |

| Redox-Active Polymers | Electropolymerization or condensation polymerization of the diol. nih.gov | Energy storage, supercapacitors, bioelectronics. |

Integration with Emerging Chemical Technologies and Methodological Advancements

To accelerate the discovery and application of materials based on this compound, its synthesis and development must be integrated with cutting-edge chemical technologies.

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgnih.gov Developing a continuous-flow synthesis for this compound and its derivatives would enable safer handling of reactive intermediates and facilitate rapid optimization and production. acs.orgresearchgate.netmdpi.com This technology is particularly well-suited for exothermic reactions or those involving hazardous reagents. rsc.org

Computational Modeling and Machine Learning: In silico methods can guide the design of novel materials and predict their properties before synthesis. Computational screening can be used to predict the performance of polymers derived from the diol, identify promising composite formulations, and design POFs with specific adsorption properties. Machine learning algorithms can accelerate this process by learning from existing experimental data to predict the properties of new, unsynthesized materials.

High-Throughput Experimentation: Automated platforms can be used to rapidly synthesize and screen libraries of polymers or functional materials derived from this compound. This approach allows for the efficient exploration of a vast design space, accelerating the discovery of materials with optimal performance for a given application.

| Technology | Application to this compound | Benefit |

| Continuous Flow Chemistry | Synthesis of the diol and its subsequent polymerization. rsc.orgnih.gov | Improved safety, scalability, and process control. |

| Computational Chemistry | Predicting polymer properties, simulating molecular interactions in POFs. | Reduced experimental costs, rational material design. |

| Machine Learning | Property prediction, discovery of new material compositions. | Accelerated discovery of high-performance materials. |

| High-Throughput Screening | Rapid synthesis and testing of derivative libraries. | Efficient optimization of material properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diethylbenzene-1,4-diol, and how are intermediates characterized?

- Answer : The synthesis of substituted benzene-1,4-diol derivatives typically involves precursor modification and cyclization reactions. For example, 2,5-diaminobenzene-1,4-diol (a structural analog) is synthesized via literature-based procedures using pyrocatechol derivatives and characterized via nuclear magnetic resonance (NMR) and X-ray crystallography to confirm regiochemistry and purity . For this compound, similar methods could employ alkylation of hydroquinone derivatives under controlled conditions, followed by purification via column chromatography.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer : High-resolution NMR (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) are essential for verifying functional groups and substituent positions. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of structurally related compounds like 2,6-Bis(hexadecylthio)-3,5-dimethylbenzene-1,4-diol (2,6-BATH) . Differential scanning calorimetry (DSC) can further analyze thermal stability.

Q. How do the solubility and stability of this compound influence experimental design?

- Answer : Solubility in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) must be empirically determined to select reaction media. Stability under oxidative conditions should be assessed via accelerated degradation studies (e.g., exposure to UV light or H₂O₂), with monitoring by high-performance liquid chromatography (HPLC).

Advanced Research Questions

Q. What strategies resolve contradictions in fluorescence or reactivity data for this compound derivatives?

- Answer : Contradictions may arise from substituent effects or solvent interactions. For example, fluorescence behavior in analogs like benzobisoxazoles is sensitive to electron-donating/withdrawing groups. To address discrepancies, comparative studies using controlled substituent variations (e.g., ethyl vs. methyl groups) and computational modeling (DFT calculations) can isolate contributing factors .

Q. How does this compound interact with lipid bilayers or biological membranes?

- Answer : Hydroquinone derivatives, such as 2,6-BATH, modify membrane morphology by intercalating into lipid layers. Techniques like small-angle X-ray scattering (SAXS) and fluorescence anisotropy can quantify membrane interactions. For this compound, similar experiments would assess its partitioning efficiency and impact on membrane fluidity .

Q. What methodological approaches are used to evaluate the antimicrobial potential of this compound?

- Answer : Pyrimidine derivatives of benzene-1,4-diols are synthesized via electrochemical methods and tested against bacterial/fungal strains using broth microdilution assays (MIC/MBC/MFC). For this compound, structure-activity relationship (SAR) studies could compare its efficacy against Gram-positive/negative bacteria, with toxicity assessed via mammalian cell viability assays .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Answer : Density functional theory (DFT) simulations can model electron distribution, HOMO-LUMO gaps, and reaction pathways. For instance, studies on GPR84 agonists with diol moieties use docking simulations to predict binding affinities. Similar approaches could optimize this compound for applications in organometallic catalysis or enzyme inhibition .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate EC₅₀/IC₅₀ values. For example, GPR84 agonist studies use GraphPad Prism® to fit data and validate reproducibility via triplicate experiments. Outliers are identified using Grubbs’ test .

Q. How do crystallographic data resolve ambiguities in substituent positioning for diol derivatives?

- Answer : X-ray crystallography provides unambiguous bond length/angle measurements. In 2,6-BATH, crystallography confirmed the axial orientation of alkylthio groups, which directly influences molecular packing and solubility .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.